1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a structurally complex molecule featuring a piperidine ring substituted with a 4-fluorophenylmethanesulfonyl group and an imidazolidine-2,4-dione (hydantoin) core bearing a trifluoroethyl side chain. This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where fluorinated and sulfonylated groups are pharmacologically relevant .
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F4N3O4S/c18-13-3-1-12(2-4-13)10-29(27,28)22-7-5-14(6-8-22)23-9-15(25)24(16(23)26)11-17(19,20)21/h1-4,14H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKIMDRMMUKRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F4N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of imidazolidine derivatives and is characterized by its unique structural features, including a piperidine ring and a trifluoroethyl group.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 433.48 g/mol. The presence of the fluorophenyl and trifluoroethyl groups is significant for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, particularly in the context of receptor binding and enzyme inhibition. Studies suggest that it may function as a ligand for specific receptors involved in signaling pathways relevant to immune response and neurological functions. The sulfonamide moiety may enhance binding affinity and selectivity towards target proteins.
1. Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)
Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit inhibitory activity against LYP, an enzyme implicated in autoimmune diseases. For instance, compounds similar to our target compound showed IC50 values ranging from 2.85 to 6.95 μM, indicating potent inhibitory effects on T cell receptor signaling pathways . Specifically, one derivative was identified as a competitive inhibitor with a Ki value of 1.09 μM.
2. Affinity for Serotonin Receptors
Compounds within the imidazolidine-2,4-dione class have been tested for their affinity towards serotonin receptors (5-HT1A and 5-HT2A). Several derivatives displayed high affinity for 5-HT1A receptors with Ki values ranging from 23 to 350 nM, while some also exhibited significant affinity for 5-HT2A receptors . This suggests potential applications in mood disorders and other neuropsychiatric conditions.
3. Anticancer Potential
The compound's structural features may also confer anticancer properties through modulation of pathways associated with cell proliferation and apoptosis. Compounds targeting cereblon E3 ligase have shown promise in treating multiple myeloma by altering protein degradation pathways . This indicates that similar compounds could be explored for their therapeutic efficacy against various cancers.
Case Studies
Several studies have focused on the biological evaluation of imidazolidine derivatives:
- Study on LYP Inhibitors : A study synthesized various imidazolidine derivatives and evaluated their inhibitory effects on LYP. The most potent compounds were noted to regulate TCR signaling effectively .
- Serotonin Receptor Study : Another research effort highlighted the potential of these compounds as selective serotonin reuptake inhibitors (SSRIs), indicating their role in modulating serotonin levels in the brain .
Comparative Analysis
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | Target | IC50/Ki Values | Biological Activity |
|---|---|---|---|
| Compound A | LYP | IC50 = 6.95 μM | Autoimmune disease treatment |
| Compound B | 5-HT1A | Ki = 23 nM | Mood disorders |
| Compound C | Cereblon | IC50 = 100 nM | Cancer treatment |
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring, a trifluoroethyl group, and an imidazolidine structure. Its molecular formula is C17H20F3N3O3S, with a molecular weight of 395.42 g/mol. The presence of the fluorophenyl and methanesulfonyl groups enhances its biological activity and solubility.
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential in treating various neurological disorders. Its structure suggests it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Case Study: Neurological Disorders
Research has shown that compounds similar to 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione exhibit neuroprotective effects. For example, studies on piperidine derivatives have indicated their efficacy in models of Alzheimer's disease by inhibiting acetylcholinesterase activity and enhancing cognitive function .
Anticancer Activity
The compound's sulfonamide structure may contribute to its anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Evaluation
In a study examining similar sulfonamide derivatives, compounds demonstrated significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines, with IC50 values ranging from 3.6 µM to 11.0 µM. The mechanism was linked to the inhibition of MDM2-p53 interactions, leading to apoptosis in cancer cells .
Chemical Biology
As a building block in organic synthesis, the compound can be utilized to create more complex molecules for research purposes.
Applications in Synthesis:
- Ligand Development: The compound can serve as a ligand in receptor binding studies, facilitating the exploration of new drug candidates.
- Hybrid Molecule Design: It can be incorporated into hybrid structures aimed at enhancing biological activity through synergistic effects.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:
Piperidine Derivatives with Fluorinated Aromatic Substituents
- 4g: 1-((4-Fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine (): This analog replaces the sulfonyl group with a biphenylmethyl substituent. The synthesis yield (14%) for 4g indicates challenges in introducing bulky aromatic groups, contrasting with the target’s sulfonylation step, which may offer better regioselectivity .
MK45: 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one ():
MK45 features a piperazine ring and a trifluoromethylpyridine group. The ketone moiety and thiophene substituent differentiate its electronic profile from the target’s sulfonyl and hydantoin groups. MK45’s pyridine ring may enhance π-π stacking, whereas the target’s fluorophenylsulfonyl group could improve target binding via sulfone-oxygen interactions .
Hydantoin and Imidazolidine Derivatives
- MK88: 1-(thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione ():
MK88 shares a piperidine and trifluoromethylphenyl group but replaces the hydantoin core with a diketone structure. The diketone may confer greater conformational flexibility but reduced hydrogen-bonding capacity compared to the rigid hydantoin ring in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Synthetic Accessibility : The target compound’s sulfonylation step (analogous to methods in ) may offer higher yields than biphenylmethylation (14% for 4g) due to better control over sulfonyl group introduction .
Bioactivity Hypotheses: The trifluoroethyl group may improve metabolic stability compared to non-fluorinated analogs (e.g., MK36 in ), aligning with trends in fluorinated drug design .
Structural Trade-offs : The hydantoin core’s rigidity may limit off-target interactions compared to flexible diketones (e.g., MK88) but could reduce adaptability to diverse binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
